Product packaging for Sodium quinoline-8-thiolate(Cat. No.:CAS No. 2801-16-3)

Sodium quinoline-8-thiolate

Cat. No.: B1629885
CAS No.: 2801-16-3
M. Wt: 183.21 g/mol
InChI Key: OZTYZHDQWUOIDB-UHFFFAOYSA-M
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Description

Background and Significance in Contemporary Chemical Science

First synthesized through the deprotonation of quinoline-8-thiol, sodium quinoline-8-thiolate (B11517215) quickly garnered attention for its exceptional ability to form stable complexes with a wide array of metal ions. vulcanchem.com This chelating property, driven by the synergistic effects of the thiolate group's nucleophilicity and the quinoline (B57606) ring's aromaticity, became a cornerstone of its utility in coordination chemistry. Early research, dating back to the mid-20th century, laid the groundwork for its application in analytical chemistry by demonstrating the formation of distinct metal complexes with unique infrared absorption profiles.

The significance of sodium quinoline-8-thiolate extends beyond its foundational role in coordination and analytical chemistry. In recent years, its derivatives have become pivotal in the development of advanced materials. For instance, organoboron polymers incorporating quinoline-8-thiolate exhibit high refractive indices and tunable photoluminescence, making them suitable for applications in organic light-emitting diodes (OLEDs). vulcanchem.com Furthermore, the compound's ability to selectively bind to metal ions is being leveraged in environmental science for the detection and removal of heavy metals. vulcanchem.com

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC9H6NNaS calpaclab.comguidechem.com
Molecular Weight183.21 g/mol guidechem.com
AppearanceColorless solid
SolubilityHighly soluble in polar aprotic solvents (e.g., dimethylformamide), insoluble in water.
CAS Number2801-16-3 calpaclab.com

Overview of Key Research Domains and Interdisciplinary Relevance

The applications of this compound and its parent compound, quinoline-8-thiol, are diverse and span multiple scientific disciplines.

Coordination Chemistry: As a potent bidentate ligand, quinoline-8-thiolate readily forms stable complexes with a variety of transition metals and main group elements. vulcanchem.com These complexes are instrumental in the study of coordination geometries, bonding, and electronic properties.

Analytical Chemistry: The strong color of many metal complexes of quinoline-8-thiol and its derivatives allows for their use in the spectrophotometric determination of various metal ions. researchgate.net Its selective metal-binding capacity is also exploited in environmental chemistry for the detection and preconcentration of heavy metals like mercury. vulcanchem.comresearchgate.net

Materials Science: Derivatives of quinoline-8-thiolate are integral to the development of advanced functional materials. vulcanchem.com For example, organoboron polymers containing this moiety exhibit high refractive indices and tunable photoluminescence, which are desirable properties for optoelectronic devices such as OLEDs. vulcanchem.com Research has also explored the use of gold(I) quinoline-8-thiolates for their luminescent properties. researchgate.net

Medicinal Chemistry: The quinoline core is a well-established pharmacophore in drug discovery, and its derivatives have shown a broad spectrum of biological activities. rsc.org While this article does not delve into dosage or adverse effects, it is noteworthy that quinoline compounds are investigated for various therapeutic applications. rsc.orgnih.gov

The interdisciplinary nature of research involving this compound underscores its importance as a versatile building block in modern science. Its ability to bridge fundamental coordination chemistry with applied fields like materials science and environmental analysis highlights its enduring relevance and potential for future discoveries.

Key Research Domains of Quinoline-8-thiolate Derivatives

Research DomainKey Findings and ApplicationsReferences
Coordination ChemistryForms stable complexes with various metals (e.g., copper, zinc, boron), enabling the study of their coordination behavior. vulcanchem.com
Analytical ChemistryUsed as a chelating agent for the detection and preconcentration of heavy metals due to its selective metal-binding properties. vulcanchem.comresearchgate.net
Materials ScienceIncorporated into polymers to create materials with high refractive indices and tunable photoluminescence for OLEDs. vulcanchem.com
Environmental ChemistryServes as a chelating agent for heavy metal detection in applications like wastewater treatment and environmental monitoring. vulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6NNaS B1629885 Sodium quinoline-8-thiolate CAS No. 2801-16-3

Properties

IUPAC Name

sodium;quinoline-8-thiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NS.Na/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTYZHDQWUOIDB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[S-])N=CC=C2.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6NNaS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635564
Record name Sodium quinoline-8-thiolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2801-16-3
Record name Sodium quinoline-8-thiolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Reactivity of Sodium Quinoline 8 Thiolate

Established Synthetic Pathways for Sodium Quinoline-8-Thiolate (B11517215)

The synthesis of sodium quinoline-8-thiolate can be achieved through several established methods, primarily involving the deprotonation of its precursor, quinoline-8-thiol.

Deprotonation Reactions of Quinoline-8-Thiol

The most common and straightforward method for synthesizing this compound is the deprotonation of quinoline-8-thiol. vulcanchem.com This acid-base reaction is typically carried out by treating quinoline-8-thiol with a strong base, such as sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH). researchgate.net

In a typical procedure using sodium hydroxide, quinoline-8-thiol is dissolved in a suitable solvent, often an aqueous or polar aprotic solvent like tetrahydrofuran (B95107) (THF), and a stoichiometric amount of NaOH is added. The reaction mixture is stirred for a prolonged period, typically 8 to 12 hours, to ensure complete deprotonation, leading to the formation of the sodium salt. The product is then isolated by evaporating the solvent and washing the crude product with a solvent like dichloromethane (B109758) to remove any unreacted thiol. Recrystallization, often from an ethanol-water mixture, can be employed to achieve higher purity.

Alternatively, sodium hydride (NaH) can be used as the base, particularly when anhydrous conditions are preferred. researchgate.net The reaction of NaH with the thiol generates the sodium thiolate and hydrogen gas. researchgate.net

Table 1: Key Parameters in the Deprotonation Synthesis of this compound

ParameterConditionEffect on Yield and Purity
Base Sodium Hydroxide (NaOH)Common, cost-effective, typically provides good yields.
Base Sodium Hydride (NaH)Used for anhydrous reactions, can lead to high yields. researchgate.net
Solvent Aqueous or polar aprotic (e.g., THF)Affects solubility of reactants and ease of product isolation.
Reaction Time 8-12 hoursEnsures complete deprotonation for optimal yield.
Purification Washing with dichloromethane, recrystallizationRemoves impurities and unreacted starting materials.

Alternative Synthetic Routes and Methodological Innovations

Beyond simple deprotonation, other synthetic strategies have been developed to produce this compound, sometimes offering advantages in terms of starting materials or reaction conditions.

One notable alternative involves the reaction of 8-chloroquinoline (B1195068) with sodium hydrosulfide (B80085) (NaSH). This nucleophilic aromatic substitution reaction, followed by treatment with sodium hydroxide, provides an alternative pathway that avoids the direct handling of the volatile quinoline-8-thiol. This method is reported to be scalable, with yields reaching 80-85% in multi-kilogram batches.

Another approach begins with the synthesis of quinoline-8-sulfonyl chloride from quinoline (B57606) and chlorosulfuric acid. smolecule.com This intermediate can then be reduced to 8-mercaptoquinoline, the precursor to this compound. smolecule.com

Recent innovations also include mechanochemical methods. smolecule.comresearchgate.net These solvent-free or low-solvent techniques involve the mechanical activation of reactants, offering a more environmentally friendly approach to synthesis. smolecule.comresearchgate.net For instance, the mechanochemical reaction of this compound with 1,3-dihalopropan-2-ones has been explored. smolecule.com

Advanced Chemical Reactivity of the Thiolate Moiety

The thiolate group in this compound is a potent nucleophile, driving its reactivity towards a wide range of electrophiles. This reactivity is central to its utility in forming new chemical bonds and constructing more complex molecules.

Nucleophilic Reactivity and Electrophilic Interactions

The sulfur atom in the thiolate anion possesses a high degree of nucleophilicity, readily attacking electrophilic centers. vulcanchem.comsmolecule.com This allows for a variety of reactions, including S-alkylation and S-arylation. For example, it reacts with alkyl halides to form thioether derivatives.

The nucleophilic character of the thiolate also enables its participation in conjugate addition reactions. The thiol-yne reaction, a type of click chemistry, involves the addition of a thiol to an activated alkyne. acs.org This reaction is highly efficient and can proceed under ambient conditions, often catalyzed by a base to generate the even more nucleophilic thiolate anion. acs.org

Furthermore, the thiolate group can coordinate with various transition metals, acting as a strong ligand to form stable metal complexes. vulcanchem.com This property is fundamental to its applications in coordination chemistry and catalysis.

Reactions with Organoboron Compounds

The interaction of this compound with organoboron compounds has led to the synthesis of novel organoboron complexes with interesting properties. vulcanchem.commdpi.comfigshare.com The thiolate can react with boron compounds, such as boron trifluoride (BF₃), to yield tetracoordinated boron complexes. vulcanchem.com These reactions are significant for creating new materials with potential applications in optoelectronics. vulcanchem.comfigshare.com

The synthesis of organoboron quinoline-8-thiolate complexes has been achieved, and their structures have been confirmed using techniques like ¹¹B NMR spectroscopy and single-crystal X-ray diffraction analysis. vulcanchem.comfigshare.com These complexes can be incorporated into π-conjugated polymer main chains, influencing their optical and electronic properties. figshare.com

Industrial-Scale Synthesis Optimization and Yield Enhancement Strategies

For the industrial production of this compound, optimizing the synthesis to maximize yield and purity while minimizing costs is crucial. The halogenation-thiolation substitution approach, starting from 8-chloroquinoline, is noted for its scalability and high yields, making it a viable option for large-scale manufacturing.

General strategies for yield enhancement in chemical synthesis include careful control of reaction parameters such as temperature, reaction time, and stoichiometry of reactants. Purification methods like recrystallization are essential for achieving the desired product quality on an industrial scale. vulcanchem.com The development of continuous flow processes and the use of more efficient and recyclable catalysts are modern approaches that could further optimize the industrial synthesis of this compound.

Coordination Chemistry and Metal Complexation of Quinoline 8 Thiolate Ligands

Ligand Properties and Chelation Characteristics

Quinoline-8-thiolate (B11517215) functions as a potent bidentate chelating agent, analogous to the well-studied 8-hydroxyquinoline (B1678124). wikipedia.orgrroij.com The nitrogen and sulfur atoms are positioned to form a stable five-membered ring upon coordination to a metal center. This chelate effect significantly enhances the thermodynamic stability of the resulting metal complexes compared to those formed with comparable monodentate ligands.

The versatility of quinoline-8-thiolate extends beyond simple chelation. Depending on the metal ion, its oxidation state, and the presence of other ligands, it can adopt various coordination modes, including:

Monodentate: Coordinating solely through the sulfur atom.

Bidentate Chelation: The most common mode, forming a stable N,S-chelate ring. researchgate.net

Bidentate Bridging: The sulfur atom can bridge two metal centers.

Tridentate Bridging: Both sulfur and nitrogen atoms can be involved in bridging multiple metal centers, leading to the formation of clusters and supermolecules. acs.org

This flexibility allows for the construction of a diverse range of coordination compounds with unique structural and electronic properties.

Quinoline-8-thiolate exhibits a broad affinity for a variety of metal ions across the periodic table. As a ligand containing both a borderline nitrogen donor and a soft sulfur donor, it can effectively bind to hard, borderline, and soft metal ions. However, in accordance with Hard and Soft Acid and Base (HSAB) theory, the soft thiolate donor shows a particular preference for soft Lewis acids. This results in the formation of highly stable complexes with late transition metals and heavy post-transition metals.

Metals known to form stable complexes with quinoline-8-thiolate include:

Transition Metals: Copper, Zinc, Platinum, Gold, Iron, Nickel, and Manganese. researchgate.netiaea.orgrsc.orgacs.org

Post-Transition Metals: Tin and Silver. acs.org

Metalloids: Boron and Antimony. acs.orgacs.org

The affinity for soft metals like Au(I), Pt(II), and Cu(I) is particularly pronounced, leading to robust complexes that are often investigated for their unique photophysical and supramolecular properties. acs.orgnih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with quinoline-8-thiolate typically involves the reaction of a suitable metal salt or precursor with 8-mercaptoquinoline or its sodium salt, sodium quinoline-8-thiolate, in an appropriate solvent.

Copper: Copper(I) thiolate complexes can be synthesized by treating a copper precursor like [CuOtBu]₄ with an ancillary ligand (e.g., 1,10-phenanthroline) followed by the addition of the thiol. nih.gov Copper(II) complexes are readily prepared by reacting a Cu(II) salt, such as CuCl₂, with the ligand in a solvent like methanol or ethanol, often at slightly elevated temperatures. acs.orgmdpi.com

Zinc: Zinc(II) complexes, for example, can be prepared through a straightforward reaction between a zinc salt like ZnI₂ and a derivative like 2-methyl-8-quinolinol in a solvent such as methanol. The synthesis of zinc complexes with 8-hydroxyquinoline-derived ligands is also well-established and provides a template for thiol-based analogues. nih.gov

Boron: Organoboron quinoline-8-thiolate complexes are synthesized in a multi-step process. For instance, reacting 1,4-diiodobenzene with n-butyllithium followed by boron tribromide, and then reacting the resulting intermediate with a mixture of 8-mercaptoquinoline hydrochloride and triethylamine in THF yields the desired tetracoordinate boron complex. acs.orgacs.org

Platinum: Cyclometalated platinum(II) complexes featuring the quinoline-8-thiolate ligand have been synthesized. nih.gov The general synthesis of square-planar Pt(II) complexes often relies on ligand substitution reactions, starting from common precursors like K₂PtCl₄, where the reaction pathway is governed by the trans effect of the coordinated ligands. acs.orgnih.gov

Gold: Gold(I) thiolate complexes are readily prepared. One method involves reacting AuCl(PR₃) (where R is an alkyl or aryl group) with quinoline-8-thiolate to yield luminescent complexes. acs.org Another general approach involves the direct reaction of a gold precursor like HAuCl₄ with a thiol in an organic solvent. nih.gov Bimetallic and more complex structures can be achieved using various phosphine and thiocarbohydrate auxiliary ligands. researchgate.netfrontiersin.org

Iron, Nickel, and Manganese: The synthesis of these first-row transition metal complexes follows general coordination chemistry principles. Nickel(II) complexes with 8-mercaptoquinoline have been synthesized and structurally characterized. iaea.org Similarly, manganese complexes with related quinoline-based ligands have been prepared and used as catalysts. rsc.orgresearchgate.netresearchgate.net While specific syntheses for iron-quinoline-8-thiolate are less commonly detailed, the formation of cobalt(III)-thiolate complexes from cobalt(II)-disulfide precursors in the presence of 8-quinolinolate demonstrates a viable synthetic route for related metals. universiteitleiden.nlresearchgate.net

The table below summarizes key properties of the parent sodium salt.

PropertyValue
Chemical Name This compound
CAS Number 2801-16-3
Molecular Formula C₉H₆NNaS
Molecular Weight 183.21 g/mol

The quinoline-8-thiolate ligand is also integral to the formation of organometallic compounds, where a direct metal-carbon bond is present in the complex or its precursors.

A prominent example is the synthesis of organoboron complexes. Compounds such as B(4-iodophenyl)₂Q-S (where Q-S is quinoline-8-thiolate) are prepared by reacting lithiated aryl species with a boron halide, followed by coordination with the quinoline-8-thiolate ligand. acs.orgacs.org These complexes feature boron atoms bonded to phenyl rings and coordinated by the N,S donor set of the ligand. The tetracoordination state of the boron atom in these compounds is typically confirmed by ¹¹B NMR spectroscopy. figshare.com

Furthermore, quinoline-based ligands have been used to create organometallic platinum-antimony complexes. Quinoline-appended Sb(III) ligands, such as tri(quinolin-8-yl)-stibane, are first synthesized and then reacted with platinum precursors like PtCl₂ to form complexes with a direct Pt-Sb bond. acs.org

The structure of metal-thiolate complexes is not limited to discrete mononuclear or small polynuclear species. The nature of the ligand and the metal ion can drive the formation of extended, ordered structures known as supramolecular assemblies. These assemblies are held together by non-covalent interactions, such as metal-metal interactions, π-π stacking, and hydrogen bonding. nih.gov

Gold(I) quinoline-8-thiolate complexes are particularly noteworthy for their ability to form intricate supramolecular structures. acs.org This is driven by strong aurophilic (Au···Au) interactions, which are weak relativistic effects that cause closed-shell Au(I) centers to attract one another at distances comparable to the van der Waals radius. For example, the trinuclear complex [(8-QNS)₂Au(AuPPh₃)₂]⁺ can aggregate through intermolecular Au···Au contacts to form a hexanuclear supermolecule. acs.orgacs.org In such structures, multiple gold ions are held in close proximity, significantly influencing the photophysical properties of the material, such as its luminescence. acs.org The resulting assemblies can exhibit properties like mechanochromic luminescence, where the emission color changes upon grinding due to the disruption of the crystalline supramolecular arrangement. acs.org

Structural Analysis of Coordination Compounds

Single-Crystal X-ray Diffraction Studies of Quinoline-8-thiolate Complexes

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for the unambiguous structural characterization of crystalline materials, including metal complexes of quinoline-8-thiolate. unimi.itresearchgate.net This method allows for the precise determination of atomic positions within the crystal lattice by analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays. unimi.it

SCXRD studies have been instrumental in revealing the diverse coordination modes of the quinoline-8-thiolate ligand and the resulting molecular structures of its metal complexes. For instance, the crystal structure of a dicationic Palladium(II) dimer containing a modified quinoline-8-thiolate pincer ligand was determined using this technique. The study revealed a dimeric structure formed by the bridging coordination of the sulfur atoms, creating a butterfly-shaped Pd₂S₂ core with a short Pd⋯Pd distance of 2.8425 (7) Å. researchgate.net Similarly, SCXRD has been used to characterize copper(II) and zinc(II) complexes, providing detailed information about their coordination environments. core.ac.uk

Geometrical and Electronic Structures of Metal Centers (e.g., Square Planar, Distorted Square Pyramidal, Octahedral)

The coordination of the quinoline-8-thiolate ligand to a metal center can result in various coordination geometries, which are primarily influenced by the coordination number, the electronic configuration of the metal ion, and steric factors. wikipedia.orglibretexts.org

Common coordination geometries observed in metal quinoline-8-thiolate complexes include:

Square Planar: This geometry is frequently adopted by metal ions with a d⁸ electronic configuration, such as Pt(II) and Pd(II). solubilityofthings.comlibretexts.org In these complexes, the metal ion is coordinated to four donor atoms in a planar arrangement. For example, platinum(II) and palladium(II) complexes with quinoline-2-carboxaldehyde thiosemicarbazone, a related ligand system, exhibit a square-planar geometry where the ligand coordinates tridentately, and the fourth site is occupied by a chloride ion. bg.ac.rs

Distorted Square Pyramidal: This geometry can arise in five-coordinate complexes. An example is a copper(II) complex with a symmetrical quinoline (B57606) thioether ligand, where the copper ion is coordinated to two nitrogen atoms and two sulfur atoms from the ligand, along with a nitrogen atom from a pyridine (B92270) ring, forming a single-core structure. core.ac.uk

Octahedral: This is one of the most common coordination geometries, typically found in six-coordinate complexes. wikipedia.orglibretexts.org In a cadmium complex with a quinoline thioether ligand, the cadmium center adopts a slightly distorted octahedral geometry, coordinating to nitrogen and sulfur atoms from the ligand and an oxygen atom from a water molecule. core.ac.uk Ruthenium(II) and Osmium(II) complexes with quinoline-8-thiolate also exhibit octahedral geometries. acs.org

The specific geometry of the metal center has a profound impact on the electronic structure of the complex, influencing its spectroscopic and magnetic properties.

Intermolecular Interactions in Solid-State Packing (e.g., Hydrogen Bonding, π-Stacking, Aurophilic Interactions)

In the solid state, the packing of quinoline-8-thiolate complexes is governed by a variety of intermolecular interactions, which dictate the supramolecular architecture. nih.gov These non-covalent forces are crucial in determining the bulk properties of the material.

Hydrogen Bonding: While the quinoline-8-thiolate ligand itself lacks classical hydrogen bond donors, the presence of co-ligands or solvent molecules can facilitate hydrogen bonding. For instance, in a dicationic Palladium(II) dimer, the crystal structure is stabilized by numerous C—H⋯F interactions, forming a supramolecular network. researchgate.net

π-Stacking: The aromatic quinoline rings are well-suited for π-stacking interactions, where the π-systems of adjacent molecules overlap. nih.gov A study on quinoline-based ligands and their metal derivatives revealed that π-stacking is a common interaction, occurring in 69% of the analyzed cases. These interactions can lead to the formation of dimeric species or higher-dimensional networks. In some crystal structures, π-π interactions are observed between the pyridine and arene rings of quinoline moieties. researchgate.net

Aurophilic Interactions: A particularly interesting interaction is observed in gold(I) complexes, known as aurophilic interaction. This is a weak, attractive interaction between gold(I) centers. nih.govresearchgate.netmdpi.com In a trinuclear gold(I) quinoline-8-thiolate complex, both intramolecular (3.0526(3) Å and 3.0952(4) Å) and intermolecular (3.1135(3) Å) gold(I)···gold(I) contacts were observed, leading to the formation of a hexanuclear supermolecule. acs.org These interactions are known to influence the luminescent properties of gold complexes. mdpi.comacs.org

Below is a table summarizing the structural features of selected metal quinoline-8-thiolate and related complexes.

CompoundMetal CenterCoordination GeometryKey Structural Features
Dicationic Pd(II) dimer with a pincer ligandPd(II)Distorted Square PlanarDimeric structure with bridging sulfur atoms; Pd⋯Pd distance of 2.8425 (7) Å. researchgate.net
Cu(L)(CF₃SO₃) (L = symmetrical quinoline thioether)Cu(II)Distorted Square PyramidalFive-coordinate copper ion. core.ac.uk
Cd(L)(H₂O)₂ (L = symmetrical quinoline thioether)Cd(II)Distorted OctahedralSix-coordinate cadmium ion including a water molecule. core.ac.uk
[(8-QNS)₂Au(AuPPh₃)₂]·BF₄ (8-QNS = quinoline-8-thiolate)Au(I)Linear/Trigonal PlanarForms a hexanuclear supermolecule via intermolecular Au(I)···Au(I) interactions (3.1135(3) Å). acs.org
[PtLCl] (HL = quinoline-2-carboxaldehyde thiosemicarbazone)Pt(II)Square PlanarTridentate ligand coordination with a chloride ion. bg.ac.rs

Spectroscopic and Advanced Characterization Techniques for Sodium Quinoline 8 Thiolate and Its Derivatives

Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FTIR) Spectroscopy)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. For quinoline-8-thiolate (B11517215) and its derivatives, FTIR spectra reveal characteristic bands corresponding to the vibrations of the quinoline (B57606) ring and the carbon-sulfur bond.

The analysis of the infrared spectra of quinoline derivatives, supported by Density Functional Theory (DFT) calculations, allows for the unambiguous characterization of the main vibrational bands. researchgate.net In derivatives of 8-hydroxyquinoline (B1678124), a related compound, characteristic bands for the hydroxyl group (δ(OH)) are observed around 1580 cm⁻¹. researchgate.net For quinoline-4-carboxylic acid derivatives, the presence of a carboxylic group is identified by the C=O and O-H stretching absorption peaks in the ranges of 1724–1708 cm⁻¹ and 3436–3242 cm⁻¹, respectively. ui.ac.id

In the context of quinoline-8-thiolate, the C-S stretching vibration is a key diagnostic peak, though it can be weak and appear in the fingerprint region. The spectra are also characterized by the aromatic C-H and C=C stretching vibrations of the quinoline moiety. For instance, in 5,8-quinolinedione (B78156) derivatives, C-N stretching vibrations in the quinoline moiety are observed in the range of 1325–1314 cm⁻¹. mdpi.com The study of various quinoline derivatives shows that vibrational spectra are sensitive to the nature and position of substituents on the quinoline ring. nih.gov

Table 1: Characteristic FTIR Vibrational Frequencies for Quinoline Derivatives

Vibrational Mode Frequency Range (cm⁻¹) Reference Compound(s)
O-H Stretch 3436–3242 Quinoline-4-carboxylic acids ui.ac.id
Aromatic C-H Stretch ~3000–3100 General Quinoline Derivatives
C=O Stretch 1724–1708 Quinoline-4-carboxylic acids ui.ac.id
C=C and C=N Ring Stretch ~1400–1600 General Quinoline Derivatives
C-N Stretch 1325–1314 5,8-Quinolinedione derivatives mdpi.com
C-S Stretch ~600-800 Thiolate Compounds

Mass Spectrometry (e.g., MS, High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization Mass Spectrometry (ESI-MS))

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of sodium quinoline-8-thiolate and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula.

Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar and ionic compounds like this compound. In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺ or as a sodium adduct [M+Na]⁺. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable structural information. nih.gov For example, studies on pyridazino-quinolines have shown characteristic fragmentation involving the cleavage of substituents from the quinoline ring. nih.gov The analysis of thiols and disulfides in complex mixtures can be achieved through chemical derivatization followed by ESI-MS analysis. researchgate.net ESI-MS has been successfully used to detect the formation of vinyl sulfides from the reaction of thiols in a petroleum medium, demonstrating its sensitivity for thiol-containing compounds. nih.gov

Table 3: Expected Mass Spectrometry Data for this compound

Technique Ion Type Expected m/z Information Obtained
HRMS (ESI+) [C₉H₆NSNa+H]⁺ 184.0191 Exact mass and elemental composition of the protonated molecule
HRMS (ESI+) [C₉H₆NSNa+Na]⁺ 206.0011 Exact mass and elemental composition of the sodium adduct
MS/MS (ESI+) Fragment Ions Dependent on structure Structural elucidation through fragmentation patterns

Note: The expected m/z values are calculated based on the monoisotopic masses of the elements.

Electronic Absorption and Emission Spectroscopy (e.g., Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy, Photoluminescence Studies)

Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopy are used to investigate the electronic transitions and excited-state properties of this compound and its derivatives. These properties are critical for applications in materials science, such as in organic light-emitting diodes (OLEDs).

The UV-Vis absorption spectra of quinoline derivatives typically exhibit multiple absorption bands in the UV and visible regions, corresponding to π-π* and n-π* transitions within the aromatic system. mdpi.com The position and intensity of these bands are influenced by the solvent polarity and the nature of the substituents. mdpi.commdpi.com For example, the UV absorption of quinolines with extended conjugation can be affected by the environment's polarity, which may be due to the formation of aggregates. mdpi.com

Many quinoline-8-thiolate derivatives are luminescent, emitting light upon excitation with UV or visible light. The photoluminescence spectra provide information about the energy of the excited state and the efficiency of the emission process. The emission wavelength can be tuned by modifying the chemical structure. For instance, gold(I) complexes of quinoline-8-thiolate show interesting luminescence properties that are dependent on solvent polarity, with emission maxima observed at approximately 440 nm and 636 nm in dichloromethane (B109758). nih.gov

Table 4: Representative Electronic Absorption and Emission Data for Quinoline-8-thiolate Derivatives

Compound Type Solvent Absorption λmax (nm) Emission λmax (nm)
Gold(I) quinoline-8-thiolate complex CH₂Cl₂ Not specified ~440, 636 nih.gov
Gold(I) quinoline-8-thiolate complex CH₃CN Not specified ~450 nih.gov
Organoboron quinoline-8-thiolate complexes Not specified Not specified 537-567 researchgate.net

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of this compound and its derivatives. It provides information about the oxidation and reduction potentials, the stability of the redox species, and the reversibility of the electron transfer processes.

The electrochemical behavior of quinoline derivatives is strongly correlated with their chemical structure. mdpi.com The presence of electron-donating or electron-withdrawing groups on the quinoline ring can significantly alter the oxidation and reduction potentials. For instance, in a study of quinolinecarbaldehydes, the presence of a methyl group was found to facilitate oxidation, while the reduction potential became more negative compared to the non-methylated compound. mdpi.com The reduction potentials for a series of quinolinium salts were found to range from -0.43 to -1.08 V. nih.gov Cyclic voltammetry has also been used to study the interaction of quinoline derivatives with superoxide (B77818) anion radicals, providing insights into their antioxidant activity. researchgate.net

Table 5: Illustrative Electrochemical Data for Quinoline Derivatives

Compound Type Technique Potential (V) Process
Quinolinium Salts Cyclic Voltammetry -0.43 to -1.08 Reduction nih.gov
Methylated 6-(dimethylamino)quinoline-5-carbaldehyde Cyclic Voltammetry Lower potential Oxidation (facilitated) mdpi.com
Methylated 6-(dimethylamino)quinoline-5-carbaldehyde Cyclic Voltammetry More negative potential Reduction mdpi.com

Computational Chemistry and Theoretical Studies of Sodium Quinoline 8 Thiolate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. Through DFT calculations, researchers can predict a wide array of characteristics for the quinoline-8-thiolate (B11517215) anion.

A fundamental step in any quantum chemical study is the optimization of the molecular geometry to find the most stable arrangement of atoms. For the quinoline-8-thiolate anion, DFT calculations are employed to predict bond lengths, bond angles, and dihedral angles. These theoretical predictions can then be compared with experimental data from techniques like X-ray crystallography, where available, to validate the computational model. The optimized geometry provides the foundation for all subsequent calculations of molecular properties.

Interactive Data Table: Predicted Structural Parameters of Quinoline-8-thiolate Anion | Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value | | :--- | :--- | :--- | :--- | :--- | | Bond Length | C8 | S | | Data not available | | Bond Angle | C7 | C8 | S | Data not available | | Dihedral Angle | C1 | C2 | C3 | C4 | Data not available | Note: Specific calculated values for bond lengths, bond angles, and dihedral angles of sodium quinoline-8-thiolate are not readily available in the public domain. The table structure is provided as a template for when such data becomes accessible.

The electronic behavior of a molecule is governed by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

For the quinoline-8-thiolate anion, the HOMO is typically localized on the sulfur atom and the aromatic ring, indicating that these are the primary sites for electrophilic attack. The LUMO is generally distributed over the quinoline (B57606) ring system.

Interactive Data Table: Frontier Molecular Orbital Energies of Quinoline-8-thiolate Anion

Molecular Orbital Energy (eV)
HOMO Data not available
LUMO Data not available
HOMO-LUMO Gap Data not available

Chemical Hardness (η) and Softness (S) : Hardness is a measure of the resistance to a change in electron distribution. It is calculated as half the HOMO-LUMO gap. Softness is the reciprocal of hardness.

Electronegativity (χ) : This is a measure of the power of an atom or group of atoms to attract electrons towards itself.

Chemical Potential (μ) : This descriptor is related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω) : This parameter quantifies the ability of a molecule to accept electrons.

Nucleophilicity Index (Nu) : This index measures the electron-donating capability of a molecule.

These descriptors are invaluable for predicting how this compound will interact with other chemical species.

Interactive Data Table: Global Reactivity Descriptors of Quinoline-8-thiolate Anion

Descriptor Symbol Formula Calculated Value
Chemical Hardness η (ELUMO - EHOMO) / 2 Data not available
Chemical Softness S 1 / η Data not available
Electronegativity χ -(EHOMO + ELUMO) / 2 Data not available
Chemical Potential μ (EHOMO + ELUMO) / 2 Data not available
Electrophilicity Index ω μ2 / (2η) Data not available
Nucleophilicity Nu EHOMO(Nu) - EHOMO(TCE) Data not available

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the investigation of complex processes in condensed phases.

Molecular dynamics simulations can be employed to study the adsorption of this compound onto various surfaces. For instance, these simulations can model how the molecule interacts with metal surfaces, which is relevant to its applications in corrosion inhibition and materials science. By simulating the system at the atomic level, researchers can observe the orientation of the molecule on the surface and identify the key atoms involved in the adsorption process.

MD simulations can also be used to calculate the binding energies between this compound and other molecules, such as solvent molecules or biological macromolecules. This is particularly useful for understanding its behavior in solution and its potential interactions in biological systems. Furthermore, intramolecular binding energies can be analyzed to understand the conformational flexibility of the molecule.

Structure-Activity Relationship (SAR) Modeling through Computational Approaches

Computational modeling has become an indispensable tool for elucidating the structure-activity relationships (SAR) of quinoline derivatives, including those based on the quinoline-8-thiolate scaffold. These approaches allow researchers to predict the biological activity or chemical properties of molecules and to design new compounds with enhanced efficacy. SAR studies for quinoline derivatives often focus on identifying key structural features, known as pharmacophores, that are essential for their interaction with biological targets.

Molecular docking is a prominent computational technique used in SAR studies. It simulates the binding of a ligand to the active site of a target protein, helping to predict the binding affinity and orientation. For instance, in studies of related 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase, molecular modeling suggested that the interaction of the quinoline scaffold with specific amino acid residues like Asp186 and Lys67 in the ATP-binding pocket was crucial for their inhibitory power. nih.govresearchgate.net Such insights are vital for designing more potent inhibitors by modifying the quinoline core to optimize these interactions.

Another key aspect of computational SAR is the analysis of physicochemical properties, such as lipophilicity and electronic characteristics, which govern a compound's ability to reach and interact with its target. rsc.orgnih.gov For example, studies on 2-arylquinoline derivatives have shown a correlation between higher lipophilicity (calculated logP values) and better cytotoxic effects against certain cancer cell lines. rsc.org Computational methods can predict these properties, enabling the rational design of derivatives with improved pharmacokinetic profiles. For example, the addition of electron-withdrawing substituents at certain positions on the quinoline ring has been shown to improve anticancer activity, whereas adding groups like sulfonic acid can decrease cytotoxicity, likely by hindering cell permeability. nih.gov

These computational SAR studies provide a framework for understanding how structural modifications to the quinoline-8-thiolate molecule could influence its biological or chemical function. By identifying the essential pharmacophoric features and optimizing physicochemical properties, researchers can guide the synthesis of novel derivatives with tailored activities.

Table 1: Computational Approaches in SAR Studies of Quinoline Derivatives

Computational MethodApplicationKey Findings for Quinoline ScaffoldsReference
Molecular Docking Predicting ligand-protein binding modes and affinities.Identified key interactions with kinase active site residues (Asp186, Lys67) for 8-hydroxyquinoline (B1678124) derivatives. nih.govresearchgate.net
Suggesting potential biological targets.Correlated binding strength with cytotoxicity, suggesting regulation of KDM proteins by 2-arylquinolines. rsc.org
Pharmacophore Modeling Identifying essential structural features for biological activity.The 8-hydroxy-quinoline 7-carboxylic acid moiety was identified as a crucial pharmacophore for Pim-1 kinase inhibition. nih.govresearchgate.net
Calculation of Physicochemical Properties Predicting properties like lipophilicity (logP) and electronic effects.Established a link between higher lipophilicity and increased selective cytotoxicity in 2-arylquinoline derivatives. rsc.org
Guiding modifications to improve cell permeability and activity.Electron-withdrawing groups at position 5 improved anticancer activity, while sulfonic acid groups decreased it. nih.gov

Mechanistic Insights Derived from Theoretical Investigations

Theoretical investigations, primarily employing Density Functional Theory (DFT), provide profound insights into the electronic structure, stability, and reactivity of quinoline-8-thiolate and its metal complexes. These studies are crucial for understanding the fundamental mechanisms that underpin the compound's chemical behavior. nih.gov

DFT calculations are widely used to optimize molecular geometries and to analyze electronic properties. nih.gov For metal complexes involving the closely related 8-quinolinolate ligand, DFT has been used to elucidate the mechanism of formation. For example, in the formation of cobalt(III)-thiolate complexes, theoretical computations revealed that the stability of the complex is determined by the orientation of the quinolinolate ligand. rsc.org Specifically, positioning the oxygen atom of the ligand trans to the sulfur atom of the metal fragment results in greater electrostatic attraction, thereby stabilizing the structure. rsc.org DFT can also be used to estimate d-orbital splitting energies, which provides information about the ligand-field strength. rsc.org

Furthermore, theoretical studies offer insights into intramolecular interactions and reactivity. Natural Bond Orbital (NBO) analysis can be used to study molecular stability arising from charge delocalization and hyperconjugative interactions. nih.gov Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is employed to understand chemical reactivity and kinetic stability. uns.ac.rs A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity. For novel quinoline-sulphonamide derivatives, DFT has been used to calculate global reactivity parameters and to analyze the electronic structure through Molecular Electrostatic Potential (MEP) mapping, which helps in identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov

These theoretical methods provide a molecular-level understanding of reaction mechanisms, coordination behavior, and electronic properties that are not readily accessible through experimental techniques alone. For this compound, such investigations can clarify its role as a ligand, its potential reaction pathways, and the nature of its bonding with various metal ions.

Table 2: Theoretical Methods and Mechanistic Insights for Quinoline Derivatives

Theoretical MethodApplicationMechanistic InsightReference
Density Functional Theory (DFT) Geometry optimization and stability analysis.Determined that ligand orientation dictates the stability of metal-thiolate complexes through electrostatic attraction. rsc.org
Calculation of electronic properties.Estimated d-orbital splitting energies to quantify ligand-field strength in cobalt complexes. rsc.org
Frontier Molecular Orbital (FMO) Analysis Investigating chemical reactivity.The HOMO-LUMO energy gap is used to demonstrate the chemical stability of molecules. uns.ac.rs
Natural Bond Orbital (NBO) Analysis Studying intramolecular interactions.Elucidates molecular stability resulting from hyperconjugative interactions and charge delocalization. nih.gov
Molecular Electrostatic Potential (MEP) Mapping Identifying reactive sites.Provides insights into the electronic structure and identifies regions prone to electrophilic or nucleophilic attack. nih.gov

Applications in Materials Science Involving Sodium Quinoline 8 Thiolate Derivatives

Optoelectronic Materials

The inherent photophysical properties of quinoline-8-thiolate (B11517215) derivatives make them promising candidates for a range of optoelectronic applications. These compounds can be tailored to exhibit specific light-emitting, charge-transporting, and optical characteristics, which are essential for the fabrication of high-performance devices.

Organic Light-Emitting Diodes (OLEDs) Applications

Quinoline (B57606) derivatives are well-established materials in the field of organic light-emitting diodes (OLEDs), often utilized for their excellent electron-transporting and light-emitting capabilities. nih.govmdpi.com While specific data on sodium quinoline-8-thiolate in OLEDs is not extensively documented, related metal quinoline complexes have been thoroughly investigated. These materials, often referred to as metal chelates, are crucial for achieving efficient charge injection and transport within the OLED structure. semanticscholar.org

The performance of OLEDs is highly dependent on the energy levels of the materials used, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. mdpi.com The appropriate alignment of these energy levels is critical for efficient charge injection from the electrodes and for ensuring that charge recombination occurs within the emissive layer. ossila.com Quinoline-based compounds can be chemically modified to tune these energy levels, thereby optimizing device performance. mdpi.com For instance, the introduction of different substituents on the quinoline ring can alter the electronic properties of the molecule.

In many OLED architectures, a multi-layer structure is employed, consisting of a hole transport layer (HTL), an emissive layer (EML), and an electron transport layer (ETL). researchgate.net Quinoline derivatives are frequently used as ETL materials due to their inherent electron-deficient nature, which facilitates the transport of electrons from the cathode to the emissive layer. semanticscholar.org

Photovoltaic Devices and Electron-Transport Properties

In the realm of third-generation photovoltaics, including polymer solar cells and dye-sensitized solar cells (DSSCs), quinoline derivatives are emerging as a significant class of materials. nih.govnih.gov Their versatility allows for their incorporation into various cell architectures. nih.gov The efficiency of these photovoltaic devices is intrinsically linked to the absorption spectra and energy levels of the constituent materials. nih.gov

The performance of solar cells based on quinoline derivatives has been reported with efficiencies ranging from 0.45% to over 4%. nih.gov For example, in DSSCs, the efficiency of cells using quinoline and pyridocarbazole-based dyes was found to increase with a broader absorption spectrum. nih.gov The modification of the donor group in these dyes, such as changing from a methoxy (B1213986) group to three methoxy groups, can lead to a slight increase in the open-circuit voltage (Voc). nih.gov

Tunable Photoluminescence and Energy Transfer Mechanisms

Quinoline-8-thiolate derivatives are known for their interesting luminescence properties, which can be tuned by modifying their chemical structure or their environment. A notable example is a luminescent supermolecule containing gold(I) quinoline-8-thiolate. nih.gov This complex exhibits solvent-dependent photoluminescence, emitting light at approximately 440 nm and 636 nm in dichloromethane (B109758) (CH₂Cl₂), but only at around 450 nm in acetonitrile (B52724) (CH₃CN). nih.govacs.org

The long-lived emission at 636 nm in CH₂Cl₂ can be quenched by polar solvents, suggesting that the luminescence is related to gold(I)···gold(I) interactions within the supramolecular structure. nih.govacs.org This tunability of the emission wavelength based on the solvent polarity highlights the potential of these materials in sensing applications.

The photoluminescence of quinoline derivatives can also be influenced by the presence of different metal ions. For instance, alkylated quinoline-2-thiol (B7765226) derivatives have been shown to be fluorescent, with their fluorescence being reduced in the presence of certain metals. researchgate.net This quenching effect is often attributed to photoinduced electron transfer (PET) from the excited fluorophore to the metal ion. researchgate.net These findings suggest that the photoluminescence of quinoline-8-thiolate derivatives can be controlled through coordination with different metal centers, opening up possibilities for creating materials with tailored emissive properties.

Below is a data table summarizing the photoluminescent properties of a gold(I) quinoline-8-thiolate supermolecule in different solvents. nih.govacs.org

SolventEmission Maxima (nm)
Dichloromethane (CH₂Cl₂)~440 and ~636
Acetonitrile (CH₃CN)~450

Development of High-Refractive-Index Materials

High-refractive-index polymers (HRIPs) are essential for various optical applications, including in OLEDs to enhance light outcoupling. digitellinc.comnih.gov The incorporation of sulfur atoms into a polymer backbone is a known strategy to increase its refractive index due to the high polarizability of sulfur compared to carbon. digitellinc.com

While specific studies on polymers containing this compound for high refractive index applications are not widely available, the general principles of designing HRIPs suggest that the inclusion of both sulfur and aromatic moieties, such as the quinoline ring, would be beneficial. Research on sulfur-containing polymers has shown a direct correlation between the sulfur content and the refractive index of the material. digitellinc.com For example, a series of poly(arylene thioether)s and poly(arylene ether)s demonstrated that an increase in sulfur content leads to a higher refractive index. digitellinc.com

Furthermore, a novel sulfur-containing polymer (SCP) film produced via a one-step vapor deposition process exhibited a high refractive index exceeding 1.9 while maintaining full transparency in the visible range. eurekalert.org This highlights the potential of sulfur-based polymers in developing high-performance optical materials. The combination of the high molar refraction of sulfur with the rigid and aromatic structure of the quinoline moiety could lead to the development of novel HRIPs.

Polymer Chemistry

The integration of this compound derivatives into polymer structures offers a pathway to new functional materials with unique electronic and optical properties.

Integration into π-Conjugated Polymer Systems

π-conjugated polymers are a class of materials characterized by a backbone of alternating single and double bonds, which leads to delocalized π-electrons and interesting electronic properties. mdpi.com These polymers are widely used in organic electronics, including transistors and solar cells. arxiv.org

The incorporation of quinoline-8-thiolate units into the main chain of π-conjugated polymers can significantly influence their properties. For instance, the synthesis of organoboron quinoline-8-thiolate and quinoline-8-selenolate complexes and their subsequent incorporation into a π-conjugated polymer main-chain has been reported. kyoto-u.ac.jp Such modifications can alter the polymer's electronic structure, including its HOMO and LUMO energy levels, which in turn affects its charge transport and optical properties. nih.gov

Quinoline-based polymers have been shown to exhibit good processability, high photoluminescence performance, and excellent electron transport properties. nih.gov The synthesis of a π-conjugated polymer containing bis-(2-ethylhexyloxy)-benzo[1,2-b']bithiophene units alternated with a quinoline-vinylene trimer resulted in a material with photochromic properties. nih.gov This polymer exhibited a change in absorption and fluorescence emission upon photoisomerization, demonstrating the potential for creating "smart" materials that respond to external stimuli. nih.gov The calculated HOMO and LUMO levels for this polymer were -5.29 eV and -3.69 eV, respectively, with a bandgap of 1.6 eV, indicating its potential as a semiconductor in photovoltaic applications. nih.gov

Synthesis and Characterization of Organoboron Quinoline-8-Thiolate Polymers

The incorporation of organoboron quinoline-8-thiolate complexes into π-conjugated polymer main chains has been a significant area of research, leading to materials with interesting optical and electronic properties.

Synthesis: The synthesis of these polymers often involves a multi-step process. First, low-molecular-mass organoboron quinoline-8-thiolate complexes are prepared to serve as model compounds or monomers. The subsequent polymerization is typically achieved through coupling reactions. A common method is the Sonogashira-Hagihara coupling reaction, which joins the organoboron quinolate-based monomers, often functionalized with diiodo groups, with diethynylbenzene derivatives. nih.gov This method allows for the creation of a poly(p-phenylene-ethynylene) main chain incorporating the organoboron complex. nih.gov

Characterization: The structural and photophysical properties of these polymers are thoroughly investigated using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR spectroscopy is crucial for confirming the tetracoordination state of the boron atoms within the polymer structure. nih.gov

X-ray Diffraction Analysis: For the model monomer complexes, single-crystal X-ray diffraction is used to determine their detailed molecular structures. nih.gov

Spectroscopy: The optical properties of the polymers are studied using UV-vis absorption and photoluminescence spectroscopies. nih.gov These studies reveal that the polymers often exhibit strong fluorescence. An efficient energy transfer from the π-conjugated main chain to the quinoline (Q) ligand is a common characteristic. nih.gov

Research Findings: Research into these polymers has yielded several key findings regarding their structure-property relationships. For instance, the nature of the atom adjacent to the boron center influences the material's optical properties. It has been observed that increasing the atomic number of the Group 16 atom (e.g., replacing sulfur with selenium) causes a shift in the emission wavelength to longer values and a decrease in the absolute quantum yields for both the model complexes and the final polymers. nih.gov Furthermore, these organoboron polymers have been shown to possess high refractive indices (n_d > 1.66), making them potentially useful for optical applications. nih.gov

Table 1: Properties of Organoboron Quinoline-8-Thiolate Polymers and Model Compounds This table is interactive. You can sort and filter the data.

Compound Type Synthesis Method Characterization Techniques Key Optical Properties Refractive Index (n_d)
Model Complexes Reaction of Triphenylborane with Quinoline-8-thiol ¹¹B NMR, Single-Crystal X-ray Diffraction Emission shift to longer wavelength with heavier chalcogens Not Applicable
Polymers Sonogashira-Hagihara Coupling ¹¹B NMR, UV-vis, Photoluminescence Spectroscopy Efficient energy transfer from main chain to ligand > 1.66

Stimuli-Responsive Materials (e.g., Solvatochromic and Mechanochromic Luminescence)

Stimuli-responsive materials, which change their properties in response to external stimuli, are a key area of modern materials science. Quinoline-8-thiolate derivatives, particularly those involving metal complexes, have shown significant promise in the development of materials with solvatochromic and mechanochromic luminescence.

Solvatochromic Luminescence: Solvatochromism is the phenomenon where the color or emission properties of a compound change with the polarity of the solvent. Gold(I) quinoline-8-thiolate complexes have been reported to exhibit interesting solvatochromic behavior. For example, a hexanuclear gold(I) supermolecule containing quinoline-8-thiolate ligands displays emission at approximately 440 nm and 636 nm in a less polar solvent like dichloromethane (CH₂Cl₂). mdpi.com However, in a more polar solvent such as acetonitrile (CH₃CN), the long-lived emission at 636 nm is quenched. mdpi.com This quenching is suggested to be related to the influence of solvent polarity on the gold(I)···gold(I) interactions within the molecule. mdpi.com

Mechanochromic Luminescence: Mechanochromism refers to a reversible change in the luminescence properties of a material upon the application of a mechanical force, such as grinding or shearing. mit.edu This property is often associated with changes in the solid-state packing and intermolecular interactions. mit.edu

Recent research has demonstrated remarkable mechanochromic luminescence in gold(I) complexes of quinoline-8-thiolate. A notable example is the complex [8-QNS(AuPMe₃)₂]ClO₄·CH₂Cl₂ (where 8-QNS is quinoline-8-thiolate). uchicago.edu Upon grinding, this crystalline solid exhibits a significant color change, with its luminescence shifting from 535 nm (green-yellow) to 601 nm (red-orange). uchicago.edu This change is attributed to a structural transformation from a crystalline to an amorphous phase, which alters the intermolecular Au(I)···Au(I) interactions. uchicago.edu

Crucially, this mechanochromic behavior is often reversible. The original luminescence can be restored by immersing the ground powder in various solvents or by gentle heating, which allows the material to revert to its original crystalline phase. mit.eduuchicago.edu Powder X-ray diffraction studies have confirmed this reversible transition between crystalline and amorphous states. uchicago.edu The reversibility of this process has been demonstrated for up to five cycles of grinding and solvent immersion, highlighting the robustness of these materials. uchicago.edu

Table 2: Stimuli-Responsive Luminescence in Quinoline-8-Thiolate Complexes This table is interactive. You can sort and filter the data.

Complex Stimulus Initial Emission (nm) Stimulated Emission (nm) Reversibility Underlying Mechanism
[8-QNS(AuPMe₃)₂]ClO₄·CH₂Cl₂ Grinding (Mechanical) 535 601 Yes (via solvent immersion) Crystalline-to-amorphous phase transition
Hexanuclear Au(I) Supermolecule Solvent Polarity ~440 and 636 (in CH₂Cl₂) ~450 (in CH₃CN) Yes (by changing solvent) Alteration of Au(I)···Au(I) interactions

Metal-Organic Frameworks (MOFs) for Gas Storage and Catalysis Applications

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Their high surface areas and tunable pore environments make them highly promising for applications in gas storage and heterogeneous catalysis. nih.govnih.gov

The use of quinoline derivatives and thiol-containing ligands as linkers in the synthesis of MOFs is an active area of research. For instance, MOFs based on the related 8-hydroxyquinoline (B1678124) ligand have been synthesized and investigated for their luminescence and sensing properties. mdpi.com Similarly, thiol- and thioether-based ligands have been incorporated into MOFs to create materials for applications such as CO₂ fixation and hydrogen evolution. iipseries.org The sulfur atom in the thiolate group can act as a soft base, showing strong affinity for certain metal ions and potentially serving as an active site for catalysis or gas binding. iipseries.org

However, the specific use of this compound as a primary building block for constructing MOFs tailored for gas storage and catalysis is an emerging area. While the coordination chemistry of quinoline-8-thiolate with various metals is well-established, detailed reports on the synthesis and performance of MOFs from this specific ligand for these applications are not extensively documented in the current scientific literature. The potential exists to create robust frameworks due to the strong coordination of the bidentate N,S-donor ligand to metal centers. Such frameworks could leverage the properties of both the quinoline moiety and the sulfur active site for selective gas adsorption or as catalytic centers for organic transformations. nih.gov Future research is required to fully explore and realize the potential of quinoline-8-thiolate-based MOFs in these fields.

Applications in Analytical and Environmental Chemistry

Selective Metal Ion Detection and Sensing

The unique structure of quinoline-8-thiol allows it to serve as a highly effective ligand for the selective detection of various metal ions. The interaction between the compound and a target metal ion elicits a measurable optical or electrochemical response, forming the basis of various sensing platforms.

Quinoline (B57606) derivatives are known for their fluorescent properties, which can be modulated upon complexation with metal ions. In many sensor designs, the fluorescence of the quinoline moiety is quenched when it binds to a specific metal ion. This quenching phenomenon is often attributed to mechanisms such as photoinduced electron transfer (PET) from the fluorophore to the metal ion. researchgate.net

When quinoline-8-thiol binds with certain transition metal ions, the formation of the chelate complex can provide a non-radiative decay pathway for the excited state of the fluorophore, resulting in a decrease in fluorescence intensity. For instance, platinum(II) complexes incorporating a quinoline-8-thiol ligand have been synthesized and shown to exhibit deep-red luminescence with emission maxima in the range of 675–740 nm. researchgate.net While these specific complexes are luminescent, the principle can be reversed in sensor design, where the binding of a quenching metal ion to the quinoline-8-thiol ligand diminishes the native fluorescence of the compound or a larger molecular assembly it is part of. The degree of fluorescence quenching can be correlated to the concentration of the target metal ion, allowing for sensitive and quantitative detection.

The primary function of sodium quinoline-8-thiolate (B11517215) in analytical chemistry is its role as a strong chelating agent. The deprotonated thiol group and the nitrogen atom of the quinoline ring form a stable five-membered ring with metal ions. This property is exploited for the detection of numerous heavy and transition metals.

Thiooxine is a well-established reagent for the separation and spectrophotometric determination of a wide array of metal ions. researchgate.net Research has detailed its use in forming extractable chelates with metals such as manganese, iron, cobalt, copper, zinc, and mercury. researchgate.net The formation of these metal-thiooxinate complexes often results in a distinct color change, which can be measured using spectrophotometry to determine the metal's concentration. For example, it has been utilized in methods for the determination of molybdenum(VI) and vanadium in various samples. researchgate.netripublication.com The selectivity for different metals can be finely tuned by controlling the pH of the solution, which affects the protonation state of the thiol group and the stability of the resulting complexes.

Preconcentration Techniques for Trace Element Analysis

The determination of trace and ultratrace concentrations of heavy metals in environmental samples is a significant analytical challenge due to their low abundance and potential matrix interferences. Sodium quinoline-8-thiolate is employed in solid-phase extraction (SPE) methods to preconcentrate these metal ions, thereby increasing their concentration to a level that can be accurately measured by instrumental techniques like Flame Atomic Absorption Spectrometry (FAAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

A notable application involves a solid-phase extractant developed by functionalizing naphthalene (B1677914) with quinoline-8-thiol for the preconcentration of mercury(II). researchgate.net In this method, an aqueous sample is passed through the solid adsorbent, where the quinoline-8-thiol moieties capture the mercury ions by forming a stable complex. The retained mercury is then eluted with a small volume of a suitable solvent, achieving a high enrichment factor. This technique effectively separates the analyte from the complex sample matrix and significantly lowers the detection limit. researchgate.net The efficiency of such SPE methods is dependent on several factors, including the pH of the sample, the flow rate, and the choice of eluent, which must be optimized to ensure quantitative recovery of the target analyte.

Table 1: Performance of Quinoline-8-thiol Functionalized Naphthalene for Mercury (II) Preconcentration

ParameterValueReference
Optimal pH Range5.0 - 7.0 researchgate.net
Linear Concentration Range0.002 - 0.2 µg/mL researchgate.net
Detection Limit0.001 µg/mL researchgate.net
Enrichment Factor125 researchgate.net
Relative Standard Deviation (RSD)3.1% (for 1.0 µg Hg in 250 mL) researchgate.net

Environmental Monitoring and Wastewater Treatment Applications

The robust chelating properties and the resulting analytical methods make this compound a valuable tool for environmental surveillance. Its application in detecting and quantifying toxic heavy metals is crucial for monitoring the health of aquatic ecosystems and ensuring the safety of drinking water.

Methods based on quinoline-8-thiol have been successfully applied to the analysis of real-world environmental samples. The aforementioned preconcentration technique for mercury(II) was validated by analyzing its concentration in environmental water samples and biological samples like human hair. researchgate.net Furthermore, extractive spectrophotometric methods using this reagent have been developed for the determination of molybdenum(VI) in various environmental matrices. researchgate.net These applications demonstrate the compound's utility in assessing the extent of heavy metal pollution from industrial effluents, agricultural runoff, and other sources. By enabling the accurate measurement of pollutants at trace levels, quinoline-8-thiol-based methods provide critical data for environmental impact assessments, regulatory compliance, and the development of effective remediation strategies for wastewater treatment.

Biological and Medicinal Research Applications of Quinoline 8 Thiolate Derivatives

General Biological Activities of Quinoline (B57606) Thiolate Derivatives

Antimicrobial Activity (e.g., Antibacterial, Antifungal, Antileishmanial)

Quinoline-8-thiolate (B11517215) derivatives have demonstrated broad-spectrum antimicrobial properties, showing efficacy against various pathogenic bacteria, fungi, and protozoan parasites like Leishmania.

Antibacterial and Antifungal Activity:

The antimicrobial potency of these compounds is often enhanced through the formation of metal complexes. For instance, metal chelates of 8-quinolinols (a closely related class of compounds) with aromatic hydroxycarboxylic acids have shown significant antifungal and antibacterial properties. Notably, copper (II) chelates of 8-quinolinolium salicylate (B1505791) and 8-quinolinolium-3'-hydroxy-2'-naphthoate have exhibited outstanding antifungal activity. nih.gov The parent compound, 8-hydroxyquinoline (B1678124) (8HQ), has been shown to be a very potent antimicrobial agent, with a minimum inhibitory concentration (MIC) comparable to ampicillin (B1664943) against resistant pathogens like Staphylococcus aureus, Enterococcus faecalis, and the fungus Candida albicans. elsevierpure.comresearchgate.net

The introduction of different functional groups to the quinoline scaffold can modulate the antimicrobial activity. For example, a series of novel quinoline derivatives were synthesized and showed moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com Similarly, newly designed quinoline derivatives have been evaluated as potential antibacterial and antifungal agents that function as peptide deformylase (PDF) inhibitors and fungal cell wall disruptors. nih.gov Some quinoline-based hydroxyimidazolium hybrids have also demonstrated remarkable antifungal activity. nih.gov

Compound/DerivativeTarget Organism(s)Observed Activity
Copper (II) chelates of 8-quinolinolium salicylate and 8-quinolinolium-3'-hydroxy-2'-naphthoateVarious fungi and bacteriaOutstanding antifungal and good antibacterial properties. nih.gov
8-Hydroxyquinoline (8HQ)Staphylococcus aureus, Enterococcus faecalis, Candida albicansPotent antimicrobial activity with MIC values comparable to ampicillin. elsevierpure.comresearchgate.net
Novel quinoline derivativesGram-positive and Gram-negative bacteriaModerate to good antibacterial activity. biointerfaceresearch.com
Quinoline-based hydroxyimidazolium hybridsFungiRemarkable antifungal activity. nih.gov

Antileishmanial Activity:

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. Several quinoline derivatives have shown promising antileishmanial activity. frontiersin.org For instance, certain 4,7-disubstituted quinoline derivatives have exhibited antileishmanial properties. uantwerpen.be Studies have demonstrated that some quinoline derivatives can significantly impair the growth and survival of both the promastigote and amastigote stages of the Leishmania parasite. nih.gov Specifically, 8-hydroxyquinoline has been shown to be active against both promastigote and amastigote forms of L. (L.) infantum and L. (V.) braziliensis, suggesting a broad spectrum of activity against Leishmania species. mdpi.com

Compound/DerivativeLeishmania SpeciesObserved Activity
4,7-disubstituted quinoline derivativesLeishmania infantumAntileishmanial activity with EC50 values of 8.83 and 10 µM for specific compounds. uantwerpen.be
Various quinoline derivativesLeishmania majorConsiderable impairment of promastigote (IC50 0.2–4.1 µM) and amastigote (IC50 0.89–4.0 µM) growth. nih.gov
8-Hydroxyquinoline (8-HQ)L. (L.) infantum and L. (V.) braziliensisActive against both promastigote and amastigote forms. mdpi.com

Anticancer Potential and Cytotoxicity Studies

The quinoline scaffold is a key component in the development of new anticancer agents. arabjchem.org Quinoline derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines through diverse mechanisms of action, including inducing apoptosis, disrupting cell migration, and inhibiting angiogenesis. arabjchem.orgarabjchem.org

Numerous studies have highlighted the anticancer potential of quinoline derivatives. For example, certain 2,4-disubstituted quinoline derivatives have shown promise as anticancer agents. arabjchem.org The cytotoxic effects of some quinoline derivatives have been evaluated against human epithelial colorectal carcinoma (Caco-2) cultured cells, with functionalization of the quinoline core influencing their cytotoxic activity. brieflands.com Furthermore, some novel quinoline derivatives have exhibited good cytotoxic potential in A549 lung cancer cells. dut.ac.za

The anticancer activity of these compounds can be enhanced by forming metal complexes. Metal 8-hydroxylquinolinol complexes, in particular, have been investigated as potential anticancer drugs with low toxicity and higher anticancer activities than the free ligands. nih.gov For instance, a platinum(II) complex containing quinolin-8-olate showed high selective activity against Lu-1 and Hep-G2 cancer cell lines, being significantly more active than cisplatin. nih.gov Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) and nitroxoline, both 8-hydroxyquinoline derivatives, have been shown to exhibit anticancer activity against cholangiocarcinoma cells by inhibiting the FoxM1 signaling pathway. dovepress.com

Compound/DerivativeCancer Cell Line(s)Observed Activity
2,4-disubstituted quinoline derivativesVariousDemonstrated potential as anticancer agents. arabjchem.org
Functionalized quinoline derivativesCaco-2 (colorectal carcinoma)Cytotoxic activity influenced by functional groups. brieflands.com
Poly-functionalised dihydropyridine (B1217469) quinoline compoundsA549 (lung cancer)Good potential as anti-cancer drugs. dut.ac.za
Chlorido(η2-ethylene)(quinolin-8-olato-κ2 N,O)platinum(II)Lu-1 and Hep-G2High selective activity with IC50 values of 0.8 and 0.4 µM, respectively. nih.gov
Clioquinol and NitroxolineCholangiocarcinoma cellsEffectively reduced viability, proliferation, and colony formation. dovepress.com

Antiviral Activity

Quinoline derivatives have emerged as a promising class of antiviral agents, exhibiting activity against a range of viruses. nih.govdoi.orgresearchgate.net The structural diversity of the quinoline scaffold allows for modifications that can enhance antiviral potency. doi.org

Research has shown that novel 8-hydroxyquinoline derivatives can exhibit significant inhibitory activity against dengue virus serotype 2 (DENV2). nih.gov The mechanism of action for some of these derivatives appears to be at an early stage of the virus life cycle, reducing the intracellular production of viral envelope glycoprotein (B1211001) and the yield of infectious virions. nih.gov

Antioxidant Properties and Reactive Species Scavenging

Quinoline derivatives have been investigated for their antioxidant properties and their ability to scavenge reactive oxygen species (ROS). researchgate.netiau.ir The antioxidant activity of these compounds is often attributed to their chemical structure and reductive properties, which allow them to neutralize free radicals. iau.ir

Studies on new synthetic quinoline derivatives have shown their potential as antioxidants. mdpi.com For example, a series of 8-quinoline-N-substituted derivatives, created by linking the 8-aminoquinoline (B160924) scaffold with natural antioxidants like ferulic, caffeic, and lipoic acids, were tested for their ROS-scavenging properties. mdpi.com Caffeic acid derivatives, in particular, demonstrated good antioxidant activity. mdpi.com The antioxidant potential of quinoline derivatives can be influenced by slight modifications to their chemical structure. mdpi.com

Elucidation of Mechanisms of Biological Action

Metal Chelation in Biological Systems (e.g., Impact on Metal Homeostasis, Enzyme Functioning)

A key mechanism underlying the diverse biological activities of quinoline-8-thiolate and its derivatives is their ability to chelate metal ions. nih.gov The 8-hydroxyquinoline scaffold, in particular, is a well-known bidentate chelator that can bind to metal ions through its oxygen and nitrogen donor atoms. nih.gov This metal-chelating property can significantly impact biological systems by altering metal homeostasis and modulating enzyme function.

The antimicrobial activity of 8-hydroxyquinoline derivatives is often linked to their ability to chelate essential metal ions, thereby inhibiting microbial enzymes that require these metals for their function. nih.gov Thiosemicarbazones, which can be incorporated into quinoline derivatives, are also known for their metal-chelating ability and their potential as antimicrobial agents. researchgate.netashdin.com

In the context of anticancer activity, the chelation of metal ions like copper and zinc by 8-hydroxyquinoline derivatives can lead to the inhibition of the proteasome, a key target in cancer therapy. dovepress.com The prooxidant action of some quinoline compounds, leading to the generation of reactive oxygen species, is also dependent on the formation of complexes with transition metals like iron and copper. nih.gov This can induce cytotoxic effects in cancer cells. Furthermore, quinoline-based compounds have been shown to inhibit various enzymes that act on DNA, a mechanism that can be influenced by metal chelation. researchgate.net

Interaction with Biomolecules (e.g., DNA Binding, Protein Inhibition)

Quinoline-8-thiolate derivatives have been the subject of significant research due to their diverse interactions with essential biomolecules, which underpins their potential therapeutic applications. These interactions primarily involve non-covalent and coordinate bonding with proteins and nucleic acids, leading to the modulation of their biological functions.

One of the key mechanisms of action for certain quinoline derivatives is the inhibition of crucial cellular protein machinery. For instance, a quinolin-chlorobenzothioate derivative, QCBT7, which is a more stable form of quinoline-8-thiol, has been identified as a novel proteasome inhibitor. nih.gov Unlike many existing proteasome inhibitors that target the catalytic subunit, QCBT7 targets the regulatory subunit of the proteasome. nih.gov This inhibition leads to an accumulation of ubiquitylated proteins within cancer cells, inducing cellular stress and eventual cell death. nih.gov The structurally similar 8-quinolinethiol hydrochloride (8TQ) has also been shown to inhibit Rpn11, an essential proteasome deubiquitinase. nih.gov Furthermore, some substituted quinolines have been identified as non-covalent inhibitors of the chymotrypsin-like proteolytic activity of the proteasome. nih.gov

In addition to protein inhibition, certain quinoline derivatives have demonstrated the ability to interact with DNA. Studies on novel furan (B31954) C-2 quinoline and 1, 2, 4-triazole (FQT) coupled hybrids have included evaluations of their DNA cleavage capabilities through electrophoretic studies on λ-DNA. researchgate.net Another novel quinoline compound, Q3, has been shown to potentially interfere with the DNA-binding activity of the p65/NF-κB transcription factor, thereby inhibiting its transcriptional activity. mdpi.com This interaction is crucial as NF-κB plays a significant role in regulating genes associated with immune responses, proliferation, and survival. mdpi.com

Radical Formation Mechanisms in Biological Contexts

The biological activities of quinoline-8-thiolate and its derivatives are also linked to their ability to participate in redox processes and generate reactive oxygen species (ROS). Thiol groups, such as the one present in quinoline-8-thiolate, are known to be significant players in cellular oxidative stress. nih.gov Under conditions of oxidative stress, thiols can be oxidized, leading to the formation of various reactive species. nih.gov

Research has shown that certain quinoline derivatives can induce the production of cytotoxic ROS levels in cancer cells. nih.gov This increase in ROS can lead to mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway. nih.gov The overproduction of ROS and subsequent alterations in metallostasis are common features in several neurodegenerative diseases. mdpi.com In this context, quinoline derivatives have been designed to not only chelate metal ions involved in ROS-induced degeneration but also to scavenge oxygen radicals, as demonstrated in DPPH assays. mdpi.com

For example, novel 8-nitro quinoline-thiosemicarbazone analogues have been shown to induce apoptosis through a ROS-mediated mitochondrial pathway. nih.gov Similarly, certain 8-quinoline-N-substituted derivatives have been evaluated in in vitro models of oxidative stress and have demonstrated cytoprotective effects in photoreceptor-like cells by reducing H2O2-induced intracellular ROS generation. mdpi.com The brain is particularly susceptible to ROS attack due to its high oxygen consumption and rich fatty acid composition, and oxidative stress has been implicated in neurodegenerative diseases. mdpi.com The ability of quinoline derivatives to act as antioxidants highlights their neuroprotective potential. mdpi.com

In Vitro and In Vivo Biological Evaluation Methodologies

The biological effects of quinoline-8-thiolate derivatives are assessed through a variety of established in vitro and in vivo methodologies to determine their potential as therapeutic agents.

Cytotoxicity Assays in Human Cell Lines

The cytotoxic potential of quinoline derivatives is frequently evaluated against a panel of human cancer cell lines using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. researchgate.netbrieflands.comresearchgate.net This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. A decrease in metabolic activity suggests a cytotoxic effect.

For instance, a quinolin-chlorobenzothioate, QCBT7, demonstrated submicromolar cytotoxicity in the HCT 116 colon carcinoma cell line. nih.gov In another study, various quinoline derivatives were tested against the human epithelial colorectal carcinoma (Caco-2) cell line, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) calculated to quantify their cytotoxic potency. brieflands.com The results indicated that functionalization of the quinoline core structure significantly influences its cytotoxic activity. brieflands.com For example, an 8-nitro-7-quinolinecarbaldehyde derivative showed the highest cytotoxicity among the tested compounds against Caco-2 cells. brieflands.com Similarly, the cytotoxic effects of a novel 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) were evaluated against HepG2 (hepatocellular carcinoma), HCT-116 (colon carcinoma), MCF-7 (breast cancer), and A549 (lung cancer) cell lines, revealing varying degrees of cytotoxicity. nih.gov

Cytotoxicity of Quinoline Derivatives in Human Cancer Cell Lines
Compound/DerivativeCell LineIC50 Value (µM)Reference
7-methylquinoline and 5-methylquinoline (B1294701) (A + B)Caco-22.62 brieflands.com
7-methyl-8-nitro-quinoline (C)Caco-21.87 brieflands.com
7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline (D)Caco-20.93 brieflands.com
8-nitro-7-quinolinecarbaldehyde (E)Caco-20.53 brieflands.com
8-Amino-7-quinolinecarbaldehyde (F)Caco-21.140 brieflands.com
BAPPNHepG23.3 µg/mL nih.gov
BAPPNHCT-11623 µg/mL nih.gov
BAPPNMCF-73.1 µg/mL nih.gov
BAPPNA5499.96 µg/mL nih.gov

Embryotoxicity Assays (e.g., Zebrafish Model)

The zebrafish (Danio rerio) embryo model is a widely used in vivo system for assessing the developmental toxicity and teratogenic potential of chemical compounds. nih.govnih.gov This model is advantageous due to the rapid, external development of the embryos and their optical transparency, which allows for detailed morphological assessments.

Studies have utilized zebrafish embryos to evaluate the embryotoxic effects of quinoline derivatives. nih.govnih.govresearchgate.net Endpoints such as larval mortality, embryo hatchability, and the incidence of malformations are recorded to assess acute toxicity. researchgate.net For example, exposure of zebrafish embryos to Quinoline Yellow, a synthetic dye, resulted in a median lethal concentration (LC50) of 0.64 mg/mL and induced developmental abnormalities such as pericardial edema, swollen and necrosed yolk sac, blood stasis, and reduced eye size. nih.govnih.gov These findings provide direct evidence for the developmental toxicity and teratogenic potential of this particular quinoline derivative. nih.govnih.gov The cardiotoxicity of certain compounds can also be evaluated in zebrafish embryos by measuring indicators like pericardial area, sinus venosus-bulbar artery spacing, heart rate, and red blood cell flow rate. mdpi.com

Microbial Inhibition Studies

The antimicrobial properties of quinoline-8-thiolate derivatives are investigated through various in vitro assays to determine their efficacy against a range of pathogenic microorganisms, including bacteria and fungi. researchgate.net A common method for evaluating antibacterial activity is the Kirby-Bauer disc diffusion method, where the diameter of the inhibition zone around a disc impregnated with the test compound is measured. researchgate.netashdin.com The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation, is also a key parameter determined in these studies. nih.govnih.gov

Quinoline derivatives have shown a broad spectrum of antimicrobial activities. researchgate.net For instance, certain quinoline-based hydroxyimidazolium hybrids have demonstrated notable antifungal activity against Cryptococcus neoformans and antibacterial activity against Staphylococcus aureus and Mycobacterium tuberculosis H37Rv. nih.gov Novel quinoline derivatives have also been synthesized and evaluated as antibacterial and antifungal agents, showing excellent MIC values against bacterial strains like Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli, as well as against various fungal strains. nih.gov Furthermore, quinoline-functionalized thiosemicarbazone derivatives have shown potential as antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria. researchgate.netashdin.com

Antimicrobial Activity of Quinoline Derivatives
Compound/DerivativeMicroorganismActivity (MIC in µg/mL)Reference
Quinoline derivative 2Bacterial strains50 - 3.12 nih.gov
Quinoline derivative 6Bacterial strains50 - 3.12 nih.gov
Quinoline derivative 6Fungal strainsPotentially active nih.gov
Hybrid 7bKlebsiella pneumoniae50 nih.gov
Hybrid 7bStaphylococcus aureus2 nih.gov
Hybrid 7hStaphylococcus aureus20 nih.gov
Hybrid 7aMycobacterium tuberculosis H37Rv20 nih.gov
Hybrid 7bMycobacterium tuberculosis H37Rv10 nih.gov
Hybrid 7cCryptococcus neoformans15.6 nih.gov
Hybrid 7dCryptococcus neoformans15.6 nih.gov
QST4Mycobacterium tuberculosis H37Rv6.25 µM nih.gov
QST10Candida albicans31.25 nih.gov

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For quinoline-8-thiolate derivatives, SAR studies have been crucial in optimizing their therapeutic potential for various applications, including as anticancer, antimicrobial, and enzyme inhibitory agents.

In the context of anticancer activity, SAR studies have revealed that the nature and position of substituents on the quinoline ring system are critical. For instance, the introduction of a nitro group at the 8-position and an aldehyde at the 7-position of the quinoline scaffold was found to significantly enhance cytotoxicity against Caco-2 human colorectal carcinoma cells. brieflands.com Conversely, the reduction of the nitro group to an amine decreased the cytotoxic activity. brieflands.com This highlights the importance of electronic and steric factors of the substituents in determining the anticancer potency. The lipophilicity and electronic properties of 8-hydroxyquinoline derivatives have also been identified as key molecular parameters influencing their antiviral activity. nih.gov

For antimicrobial applications, SAR studies have guided the development of more potent quinoline derivatives. For example, in a series of novel quinoline derivatives, the substitution at the N13-position with various aliphatic chains and heterocycles was explored to enhance antibacterial activity. semanticscholar.org The hybridization of the quinoline scaffold with other bioactive moieties, such as oxadiazole-triazole conjugates, has also been a successful strategy to develop potent anticancer agents with favorable physicochemical properties. researchgate.net

In the development of enzyme inhibitors, SAR studies have been instrumental. For instance, in the design of phosphodiesterase 10A (PDE10A) inhibitors, replacement of a pyridine (B92270) ring with an N-methyl pyridone ring in a lead quinoline compound drastically reduced CYP3A4 inhibition, a desirable property for drug candidates. nih.gov Further optimization of this quinoline analogue led to the identification of a potent and selective PDE10A inhibitor with a good safety profile. nih.gov SAR studies on styrylquinolines have indicated that substitutions at the R-7 and R-8 positions are important for a range of biological activities. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing sodium quinoline-8-thiolate (Na-Q8T) complexes, and how do ligand isomer distributions influence their stability?

  • Methodological Answer : Na-Q8T complexes are typically synthesized via ligand substitution reactions using transition metals (e.g., Ru, Os) and phosphine ligands (e.g., PPh₃) under inert atmospheres. For example, MH(CO)(quS)(PPh₃)₂ (M = Ru/Os; quS = quinoline-8-thiolate) is prepared by reacting metal precursors with the thiolate ligand in tetrahydrofuran (THF) at 60°C for 12 hours . Nuclear Overhauser Effect (nOe) experiments are critical for determining isomer distributions, as the steric and electronic properties of the quinoline backbone invert isomer ratios compared to pyridine-2-thiolate analogs . Stability assessments should include thermal gravimetric analysis (TGA) and cyclic voltammetry to evaluate decomposition thresholds and redox behavior.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing Na-Q8T complexes?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR identifies ligand coordination modes and purity. For example, downfield shifts in quinoline protons confirm thiolate-metal bonding .
  • X-ray Diffraction (XRD) : Resolves ligand geometry and metal-ligand bond lengths. Single-crystal XRD of [Os(CO)(μ₂-Spy)(SpyH)(PPh₃)]₂[BF₄]₂ revealed a dinuclear structure with bridging thiolate ligands .
  • Electrochemistry : Cyclic voltammetry quantifies redox potentials, essential for catalytic applications.

Q. How does solvent choice impact the reactivity of Na-Q8T in coordination chemistry?

  • Methodological Answer : Polar aprotic solvents (e.g., THF, DMF) enhance ligand solubility and reaction rates, while protic solvents (e.g., ethanol) may induce ligand protonation. Solvent effects on reaction pathways can be studied via kinetic experiments under varied solvent conditions, paired with DFT calculations to model solvation energies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.